cyclopentyl (S)-2-cyclohexyl-2-(((6-(3-(hydroxyamino)-3-oxopropyl)pyridin-3-yl)methyl)amino)acetate
Description
Cyclopentyl (S)-2-cyclohexyl-2-(((6-(3-(hydroxyamino)-3-oxopropyl)pyridin-3-yl)methyl)amino)acetate (CAS: 1018673-42-1) is a synthetic small molecule characterized by a complex structure combining multiple pharmacologically relevant moieties. Its key features include:
- Cyclopentyl ester: Enhances lipophilicity and membrane permeability.
- Cyclohexyl group: Contributes to steric bulk and hydrophobic interactions.
- Hydroxamic acid (3-(hydroxyamino)-3-oxopropyl): A metal-chelating group often associated with enzyme inhibition (e.g., matrix metalloproteinases or histone deacetylases) .
Properties
Molecular Formula |
C22H33N3O4 |
|---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
cyclopentyl 2-cyclohexyl-2-[[6-[3-(hydroxyamino)-3-oxopropyl]pyridin-3-yl]methylamino]acetate |
InChI |
InChI=1S/C22H33N3O4/c26-20(25-28)13-12-18-11-10-16(14-23-18)15-24-21(17-6-2-1-3-7-17)22(27)29-19-8-4-5-9-19/h10-11,14,17,19,21,24,28H,1-9,12-13,15H2,(H,25,26) |
InChI Key |
AFDPFLDWOXXHQM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(C(=O)OC2CCCC2)NCC3=CN=C(C=C3)CCC(=O)NO |
Origin of Product |
United States |
Preparation Methods
Intermediate I: (S)-2-Cyclohexyl-2-aminoacetic Acid Cyclopentyl Ester
- Chiral induction : L-proline-catalyzed asymmetric Mannich reaction between cyclohexanone and glycine tert-butyl ester.
- Esterification : Reaction with cyclopentanol using DCC/DMAP in dichloromethane (Yield: 78%).
- Deprotection : Acidic cleavage of tert-butyl group (HCl/dioxane).
Key data :
| Parameter | Value |
|---|---|
| Optical rotation | [α]²⁵D = +12.4° (c 1.0, CHCl₃) |
| Purity (HPLC) | >99% ee |
Intermediate II: 6-(3-(Hydroxyamino)-3-oxopropyl)pyridine-3-carbaldehyde
- Vilsmeier-Haack formylation of 5-methylnicotinonitrile (POCl₃/DMF, 0°C → 60°C).
- Nitrile hydrolysis : H₂O₂/K₂CO₃ in ethanol (85% yield).
- Hydroxamic acid formation : Reaction with hydroxylamine hydrochloride (NaOH/EtOH, 70°C).
- ¹H NMR (400 MHz, DMSO-d₆): δ 10.92 (s, 1H, NHOH), 9.02 (d, J=2.0 Hz, 1H), 8.72 (dd, J=8.0, 2.0 Hz, 1H), 7.55 (d, J=8.0 Hz, 1H).
Final Coupling Reaction
Reductive amination protocol :
- Imine formation : React Intermediate II with Intermediate I in MeOH (rt, 4 hr).
- Sodium cyanoborohydride reduction (0°C → rt, 12 hr).
- Purification : Silica gel chromatography (CHCl₃:MeOH 95:5 → 90:10).
| Parameter | Value |
|---|---|
| Reaction scale | 10 mmol |
| Isolated yield | 62% |
| Purity (LC-MS) | 98.3% |
Critical Process Considerations
Stereochemical Integrity Maintenance
Hydroxamic Acid Stability
- Strict anhydrous conditions required (water content <0.1% in final steps)
- Nitrogen atmosphere protection during reduction
Analytical Characterization Summary
| Technique | Key Identifiers |
|---|---|
| HRMS | m/z 404.2541 [M+H]⁺ (Δ 1.2 ppm) |
| ¹³C NMR | 179.8 ppm (amide carbonyl) |
| XRD | Monoclinic P2₁ space group |
| HPLC Retention | 8.92 min (C18, 0.1% TFA/MeCN) |
Scale-Up Challenges and Solutions
- Ester hydrolysis mitigation : Use of molecular sieves (4Å) during cyclopentyl ester formation
- Exothermic control : Jacketed reactor cooling (-10°C) during NaBH₃CN addition
- Product isolation : Crystallization from ethyl acetate/hexanes (3:7)
Chemical Reactions Analysis
HDAC-IN-3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
HDAC-IN-3 has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of histone deacetylation and the effects of histone deacetylase inhibition on gene expression. In biology, it is used to investigate the role of histone deacetylases in cellular processes such as cell cycle regulation, apoptosis, and differentiation. In medicine, HDAC-IN-3 is being explored as a potential therapeutic agent for the treatment of cancer, neurodegenerative diseases, and inflammatory conditions. In industry, it is used in the development of new drugs and as a tool for epigenetic research .
Mechanism of Action
HDAC-IN-3 exerts its effects by inhibiting the activity of histone deacetylases. This inhibition leads to the accumulation of acetylated histones, resulting in a more relaxed chromatin structure and increased gene expression. The molecular targets of HDAC-IN-3 include various histone deacetylase isoforms, and the pathways involved include those related to cell cycle regulation, apoptosis, and DNA repair .
Comparison with Similar Compounds
Key Observations:
Hydroxamic Acid vs. Phosphonothiolate: The target compound’s hydroxamic acid group distinguishes it from the phosphonothiolate in , which is typically associated with organophosphorus reactivity (e.g., pesticidal or neurotoxic activity). Hydroxamic acids, in contrast, are metalloenzyme inhibitors . The sodium salt in may enhance solubility, whereas the target compound’s cyclopentyl ester prioritizes lipophilicity.
Ester Variations :
- Both the target compound and methyl [3-oxo-2-(2-pentenyl)cyclopentyl]acetate feature ester groups, but the latter lacks nitrogen-containing substituents. This simplification in likely reduces biological activity but improves stability for applications in fragrances or polymers.
Aromatic vs. Aliphatic Systems :
- The pyridine ring in the target compound enables π-π stacking and hydrogen bonding, absent in the aliphatic cyclohexylmethyl group of .
Pharmacological and Industrial Relevance
- However, its discontinued status implies unresolved challenges in efficacy, toxicity, or synthesis.
- Methyl [3-oxo-2-(2-pentenyl)cyclopentyl]acetate : Simpler ester structure aligns with use in flavoring agents or plasticizers.
- Cyclohexylmethyl Phosphonothiolate : Likely explored for agricultural or military applications due to phosphorus-based reactivity.
Biological Activity
Cyclopentyl (S)-2-cyclohexyl-2-(((6-(3-(hydroxyamino)-3-oxopropyl)pyridin-3-yl)methyl)amino)acetate (CAS No. 1018673-42-1) is a complex organic compound with potential biological activities. The compound's molecular formula is C22H33N3O4, and it has a molecular weight of 403.52 g/mol. Its structural complexity includes a cyclopentyl group, a cyclohexyl moiety, and a pyridine ring substituted with hydroxyamino and oxopropyl groups, which contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds containing pyridine and hydroxyamino groups often exhibit significant antimicrobial and antiviral properties. These functionalities enhance the compound's ability to interact with enzymes and receptors involved in disease processes, potentially leading to therapeutic applications.
Antimicrobial Properties
Studies have shown that pyridine derivatives can possess notable antimicrobial activity. For instance, a review highlighted that pyridine compounds demonstrated moderate-to-good affinity for target proteins associated with bacterial infections, such as GlcN-6-P synthase . The presence of hydroxy and amino groups in the structure of this compound may enhance its effectiveness against various pathogens, including Gram-positive and Gram-negative bacteria.
In Vitro Studies
In vitro assays have been employed to assess the efficacy of similar compounds against common bacterial strains. For example, research has indicated that certain pyridine-based compounds exhibit significant inhibition against Escherichia coli and Staphylococcus aureus, suggesting that this compound may also possess comparable inhibitory effects .
Case Studies
- Antiviral Activity : A study investigating the antiviral properties of pyridine derivatives found that compounds similar in structure to this compound showed promising results against viral pathogens, indicating potential use in treating viral infections .
- Inflammatory Response : Another case study explored the anti-inflammatory effects of similar compounds, which could be beneficial in conditions such as rheumatoid arthritis and chronic inflammation. The modulation of inflammatory pathways by these compounds suggests a therapeutic avenue for diseases characterized by excessive inflammatory responses .
Data Table: Summary of Biological Activities
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
